![molecular formula C17H12FN3OS B2683913 3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-65-6](/img/structure/B2683913.png)
3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiol reagent under acidic conditions to yield the desired pyrimidoindole structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways, providing insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects. Detailed studies using techniques such as X-ray crystallography and molecular docking are conducted to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-(4-bromophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-(4-methylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEJQUWLSAUSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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